6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL
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Overview
Description
6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL is an organic compound characterized by its unique structure, which includes a phenoxy group attached to a hexanol chain with a hydroxy-methylbutynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL typically involves the reaction of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenol with 6-bromohexan-1-ol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the bromohexanol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL involves its interaction with specific molecular targets. The hydroxy and alkyne groups can form hydrogen bonds and coordinate with metal ions, respectively. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
- 2,6-bis(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine
- (3-Methyl-3-buten-1-yn-1-yl)benzene
Uniqueness
6-[4-(3-Hydroxy-3-methylbut-1-YN-1-YL)phenoxy]hexan-1-OL is unique due to its combination of a phenoxy group with a hydroxy-methylbutynyl substituent and a hexanol chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
154962-35-3 |
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Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
6-[4-(3-hydroxy-3-methylbut-1-ynyl)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C17H24O3/c1-17(2,19)12-11-15-7-9-16(10-8-15)20-14-6-4-3-5-13-18/h7-10,18-19H,3-6,13-14H2,1-2H3 |
InChI Key |
XUGYQYXVZUITLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)OCCCCCCO)O |
Origin of Product |
United States |
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